4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the pyrazolo[1,5-a]pyridine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium carbonate and tetrakis(triphenylphosphine)palladium(0) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: May be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to alterations in cell signaling pathways and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a 2-hydroxy-2-methylpropoxy group.
6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile: Features a hydroxyl group instead of the 2-hydroxy-2-methylpropoxy group.
Uniqueness
4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H12BrN3O2 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
4-bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H12BrN3O2/c1-12(2,17)7-18-9-3-10(13)11-8(4-14)5-15-16(11)6-9/h3,5-6,17H,7H2,1-2H3 |
InChI Key |
RJUHSXWLIAPBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)Br)O |
Origin of Product |
United States |
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